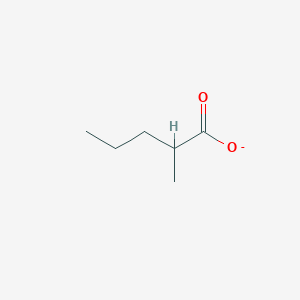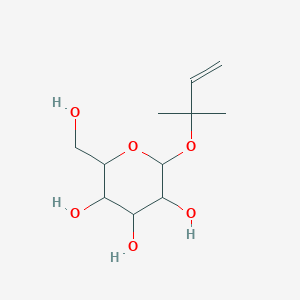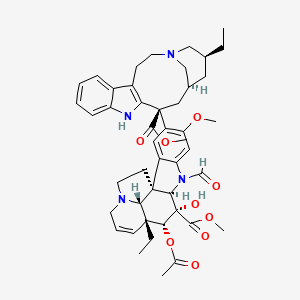
Vinepidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La Vinépidine est un dérivé de la vincristine, un alcaloïde de la vinca bien connu. Les alcaloïdes de la vinca sont une classe de composés organiques dérivés de la plante de pervenche, Catharanthus roseus. Ces composés sont connus pour leurs puissantes propriétés anticancéreuses et sont utilisés en chimiothérapie pour traiter divers types de cancer .
Méthodes De Préparation
La Vinépidine, comme les autres alcaloïdes de la vinca, peut être synthétisée par des voies semi-synthétiques. Le processus implique généralement l'extraction de la vincristine à partir de la plante de pervenche, suivie de modifications chimiques pour produire la Vinépidine. Les conditions réactionnelles pour ces modifications comprennent souvent l'utilisation de réactifs et de catalyseurs spécifiques pour atteindre la structure chimique souhaitée .
Analyse Des Réactions Chimiques
La Vinépidine subit plusieurs types de réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium et les agents réducteurs comme le borohydrure de sodium. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation de la Vinépidine peut conduire à la formation de divers dérivés oxydés, tandis que la réduction peut produire des formes réduites du composé .
Applications de la recherche scientifique
La Vinépidine a été largement étudiée pour ses applications potentielles en recherche scientifique. En chimie, elle est utilisée comme composé modèle pour étudier le comportement des alcaloïdes de la vinca. En biologie, la Vinépidine est utilisée pour étudier les mécanismes de la division cellulaire et de la dynamique des microtubules. En médecine, la Vinépidine est explorée comme traitement potentiel pour divers types de cancer, notamment la leucémie et le lymphome. Sa capacité à inhiber l'assemblage des microtubules en fait un outil précieux dans la recherche sur le cancer .
Mécanisme d'action
Le mécanisme d'action de la Vinépidine implique l'inhibition de l'assemblage des microtubules. Les microtubules sont des composants essentiels du cytosquelette de la cellule et jouent un rôle crucial dans la division cellulaire. En inhibant l'assemblage des microtubules, la Vinépidine perturbe le fuseau mitotique, ce qui conduit à l'arrêt du cycle cellulaire et à l'apoptose (mort cellulaire programmée). Ce mécanisme est similaire à celui d'autres alcaloïdes de la vinca, tels que la vincristine et la vinblastine .
Applications De Recherche Scientifique
Vinepidine has been extensively studied for its potential applications in scientific research. In chemistry, it is used as a model compound to study the behavior of vinca alkaloids. In biology, this compound is used to investigate the mechanisms of cell division and microtubule dynamics. In medicine, this compound is being explored as a potential treatment for various types of cancer, including leukemia and lymphoma. Its ability to inhibit microtubule assembly makes it a valuable tool in cancer research .
Mécanisme D'action
The mechanism of action of vinepidine involves the inhibition of microtubule assembly. Microtubules are essential components of the cell’s cytoskeleton and play a crucial role in cell division. By inhibiting microtubule assembly, this compound disrupts the mitotic spindle, leading to cell cycle arrest and apoptosis (programmed cell death). This mechanism is similar to that of other vinca alkaloids, such as vincristine and vinblastine .
Comparaison Avec Des Composés Similaires
La Vinépidine est similaire aux autres alcaloïdes de la vinca, tels que la vincristine, la vinblastine et la vindésine. Elle possède des propriétés uniques qui la distinguent de ces composés. Par exemple, la Vinépidine est moins puissante que la vinblastine pour inhiber la prolifération cellulaire, mais elle a une capacité similaire à inhiber l'assemblage des microtubules. Cela fait de la Vinépidine une alternative précieuse dans les cas où la vinblastine ou la vincristine peuvent ne pas être adaptées .
Composés similaires :- Vincristine
- Vinblastine
- Vindésine
- Vinflunine
Propriétés
Numéro CAS |
68170-69-4 |
|---|---|
Formule moléculaire |
C46H56N4O9 |
Poids moléculaire |
809.0 g/mol |
Nom IUPAC |
methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15S,17S)-17-ethyl-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |
InChI |
InChI=1S/C46H56N4O9/c1-7-28-20-29-23-45(41(53)57-5,37-31(14-18-48(24-28)25-29)30-12-9-10-13-34(30)47-37)33-21-32-35(22-36(33)56-4)50(26-51)39-44(32)16-19-49-17-11-15-43(8-2,38(44)49)40(59-27(3)52)46(39,55)42(54)58-6/h9-13,15,21-22,26,28-29,38-40,47,55H,7-8,14,16-20,23-25H2,1-6H3/t28-,29-,38-,39+,40+,43+,44+,45-,46-/m0/s1 |
Clé InChI |
KLFUUCHXSFIPMH-LMQWBHQESA-N |
SMILES isomérique |
CC[C@H]1C[C@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC |
SMILES |
CCC1CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC |
SMILES canonique |
CCC1CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC |
Synonymes |
vinepidine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Methoxy-4-[2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-amine](/img/structure/B1260385.png)
![(1S,2R,5Z,10R,11S,12R,16S)-2-hydroxy-2,6,10-trimethyl-15-methylidene-13,18-dioxatricyclo[9.6.1.012,16]octadec-5-en-14-one](/img/structure/B1260389.png)
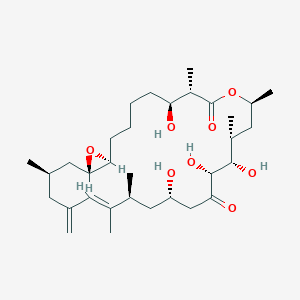
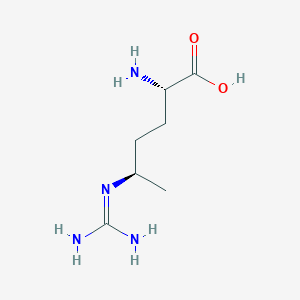

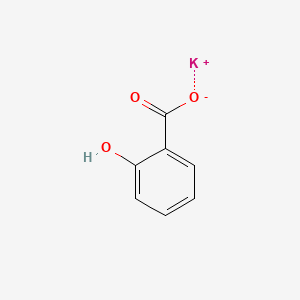
![sodium;[(3R,4R,5R,6S)-6-[[(1S,2S,5R,6S,9S,10S,13S,16S,18R)-6-[(2S)-5,5-dimethyloxolan-2-yl]-5,10-dihydroxy-2,6,13,17,17-pentamethyl-8-oxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-11-en-16-yl]oxy]-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] sulfate](/img/structure/B1260396.png)
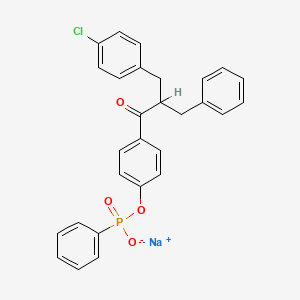

![cobalt;[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2S)-1-[3-[(2R,3R,4Z,7S,9Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl] phosphate;hydrate;hydrochloride](/img/structure/B1260400.png)
![2-[(E)-[(8-methoxy-8-oxooctanoyl)hydrazinylidene]methyl]benzoic acid](/img/structure/B1260401.png)
